Product packaging for Abaperidone hydrochloride(Cat. No.:CAS No. 183849-45-8)

Abaperidone hydrochloride

Cat. No.: B1664294
CAS No.: 183849-45-8
M. Wt: 488.9 g/mol
InChI Key: FUKIEXAUUAYHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Abaperidone (B1664760) Hydrochloride Discovery and Early Development

The development of Abaperidone hydrochloride is situated within the broader history of antipsychotic drug discovery, which began with a serendipitous finding in the mid-20th century. The first antipsychotic, chlorpromazine, was initially investigated for its anesthetic properties in the early 1950s before its antipsychotic effects were recognized. nih.govdrugdiscoverynews.com This discovery marked a significant turning point in psychiatry and spurred the development of numerous "typical" or first-generation antipsychotics between 1954 and 1975. nih.gov

The emergence of "atypical" or second-generation antipsychotics, starting with the introduction of clozapine (B1669256) in the United States in 1990, represented a new era in antipsychotic research. nih.gov These newer agents were characterized by a different pharmacological profile and were developed with the aim of improving efficacy, particularly for the negative symptoms of schizophrenia, and reducing the incidence of extrapyramidal symptoms (EPS). nih.gov It was within this context of seeking improved therapeutic profiles that research into novel compounds like this compound was undertaken. The compound was identified as part of a series of 7-[3-(1-piperidinyl)propoxy]chromenones being investigated as potential atypical antipsychotics. medchemexpress.com

This compound as a Dual Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Antagonist

The defining pharmacological characteristic of this compound is its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. medchemexpress.commedchemexpress.comtargetmol.com This dual antagonism is a key feature of many atypical antipsychotics. wikipedia.orgbiorxiv.org The interaction with these two receptor systems is believed to be crucial for the therapeutic effects and side-effect profiles of these drugs. biorxiv.org

Research has demonstrated that this compound exhibits a high affinity for both receptor types, with specific inhibitory concentrations (IC50) identified through in vitro binding assays. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

The higher affinity of Abaperidone for the 5-HT2A receptor compared to the D2 receptor is a notable aspect of its pharmacological profile. medchemexpress.com This characteristic is shared by several other atypical antipsychotics. biorxiv.org

Positioning of this compound within Atypical Antipsychotic Research Paradigms

The research paradigm for atypical antipsychotics, also known as second-generation antipsychotics (SGAs) or serotonin-dopamine antagonists (SDAs), evolved from the limitations observed with first-generation agents. wikipedia.orgnih.gov The primary goal was to develop compounds with improved efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a lower propensity to induce extrapyramidal side effects. nih.govucdavis.edu

The central hypothesis guiding the development of many atypical antipsychotics is that the blockade of 5-HT2A receptors may modulate the effects of D2 receptor blockade, leading to a more favorable therapeutic outcome. biorxiv.org Specifically, it has been proposed that 5-HT2A receptor antagonism can increase dopamine release in certain brain regions, potentially counteracting the motor side effects associated with D2 antagonism in the nigrostriatal pathway. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClFN2O5 B1664294 Abaperidone hydrochloride CAS No. 183849-45-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

183849-45-8

Molecular Formula

C25H26ClFN2O5

Molecular Weight

488.9 g/mol

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C25H25FN2O5.ClH/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30;/h2-5,12-13,15-16,29H,1,6-11,14H2;1H

InChI Key

FUKIEXAUUAYHPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abaperidone Hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Abaperidone Hydrochloride

Established Synthetic Pathways for Abaperidone (B1664760) Hydrochloride

The synthesis of Abaperidone hydrochloride is a multi-step process that hinges on the preparation of two key precursors followed by their strategic coupling.

Key Precursors and Reaction Steps

The primary pathway to this compound involves the synthesis of two critical intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride and 7-(3-chloropropoxy)-3-(hydroxymethyl)-4H-chromen-4-one .

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a well-documented process. acs.orgnih.gov One common method starts from 4-(2,4-difluorobenzoyl)piperidine hydrochloride, which is reacted with hydroxylamine (B1172632) hydrochloride in an alcoholic solvent in the presence of an inorganic base like potassium hydroxide. nih.gov This reaction typically proceeds over several hours at a temperature ranging from 20-65 °C. Subsequent treatment with concentrated hydrochloric acid facilitates the cyclization and precipitation of the desired product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, in high purity. nih.gov An alternative route involves the cyclization of 2,4-difluorophenyl-4-piperidinone oxime in the presence of a base such as potassium tert-butoxide in a biphasic system of water and toluene (B28343) under reflux conditions. chemicalbook.com Acidification with hydrochloric acid then yields the hydrochloride salt. chemicalbook.com

The second key precursor, 7-(3-chloropropoxy)-3-(hydroxymethyl)-4H-chromen-4-one , is synthesized from a chromone (B188151) starting material. The synthesis of related 7-[3-(1-piperidinyl)propoxy]chromenones has been described in the literature, indicating the feasibility of preparing this specific chloro-analogue. acs.org

The final step in the synthesis of Abaperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 7-(3-chloropropoxy)-3-(hydroxymethyl)-4H-chromen-4-one. nih.govacs.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable organic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). google.com The reaction mixture is heated to drive the coupling, and upon completion, the product is isolated and converted to its hydrochloride salt.

Table 1: Key Precursors for this compound Synthesis

Precursor Name CAS Number Key Synthetic Steps Reference
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride 84163-13-3 Oximation of 4-(2,4-difluorobenzoyl)piperidine followed by cyclization. nih.gov
7-(3-Chloropropoxy)-3-(hydroxymethyl)-4H-chromen-4-one Not available Alkylation of a 7-hydroxychromone derivative with a 1,3-dihalopropane. acs.org

Synthetic Strategies for Structural Elaboration

Structural elaboration of the Abaperidone scaffold can be achieved by modifying the synthetic pathways of its precursors. For instance, variation in the starting fluorobenzoylpiperidine can lead to analogues with different substitution patterns on the benzisoxazole ring. nih.gov Similarly, the synthesis of a variety of substituted 7-hydroxychromones allows for the introduction of diverse functionalities at the chromone moiety of the final molecule.

The piperidine (B6355638) nitrogen of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate offers a prime site for derivatization. ossila.com N-alkylation with a range of electrophiles, beyond the specific chloropropoxy-chromone, can generate a library of compounds with varied linkers and terminal groups. ossila.com

Exploration of Synthetic Routes for Analogues and Related Chemical Entities

The benzisoxazole-piperidine core of Abaperidone is a privileged structure in medicinal chemistry, and extensive research has been conducted to synthesize a wide range of analogues. acs.orgnih.gov

Methodologies for Targeted Structural Modifications and Derivatization

Targeted structural modifications of the Abaperidone scaffold are primarily achieved through the derivatization of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate. This can be accomplished through several key reactions:

N-Acylation and N-Sulfonylation: The secondary amine of the piperidine ring readily reacts with various acyl chlorides and sulfonyl chlorides to produce a diverse set of amide and sulfonamide derivatives. tandfonline.comresearchgate.net This approach allows for the introduction of a wide array of functional groups, influencing the compound's physicochemical properties.

N-Alkylation: As seen in the synthesis of Abaperidone itself, N-alkylation with different alkyl halides is a common strategy to introduce various side chains. google.comossila.com This allows for the exploration of different linker lengths and functionalities connecting to other cyclic or acyclic moieties.

Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination with various aldehydes and ketones, leading to a wide range of N-substituted analogues.

These methodologies have been successfully employed to synthesize series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives with potential antiproliferative and other biological activities. researchgate.net

Table 2: Examples of Targeted Structural Modifications

Modification Strategy Reagents Resulting Derivative Class Reference
N-Acylation Substituted Aromatic/Heterocyclic Acid Chlorides Amides researchgate.net
N-Sulfonylation Sulfonyl Chlorides Sulfonamides tandfonline.com
N-Alkylation Alkyl Halides N-Alkylpiperidines ossila.com

Innovations in Chemical Synthesis for Library Generation

The demand for large and diverse collections of chemical compounds for high-throughput screening has driven innovations in library synthesis. For benzisoxazole-based compounds like Abaperidone, solution-phase parallel synthesis has emerged as a powerful tool. nih.gov

One innovative approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes to construct the benzisoxazole core. nih.gov This method allows for the rapid assembly of a variety of substituted benzisoxazoles. These core structures, containing reactive handles such as amines or halides, can then be further diversified in a parallel fashion using the derivatization techniques mentioned earlier (acylation, sulfonylation, cross-coupling reactions). nih.gov This combinatorial approach enables the efficient generation of large libraries of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole analogues for biological screening. nih.govnih.gov

Structure Activity Relationship Sar Studies of Abaperidone Hydrochloride and Analogues

The Cornerstone of Drug Design: Fundamental Principles of Structure-Activity Relationship

The concept of Structure-Activity Relationship (SAR) is a foundational principle in the realm of drug discovery and development. It posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in its biological efficacy, medicinal chemists can deduce which molecular features are crucial for its desired therapeutic effects. This iterative process of synthesis and biological testing allows for the optimization of lead compounds to enhance potency, improve selectivity, and minimize adverse effects.

Key aspects of SAR studies involve the identification of the pharmacophore, which is the specific arrangement of functional groups in a molecule that is responsible for its biological activity. Furthermore, understanding the influence of various physicochemical properties such as lipophilicity, electronic effects, and steric factors is essential in predicting how a molecule will interact with its biological target.

A Molecular Handshake: Ligand-Receptor Interaction Mechanisms

The therapeutic effects of drugs like abaperidone (B1664760) are initiated by their binding to specific protein targets, in this case, the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This interaction is a highly specific process governed by the principles of molecular recognition.

The Drivers of Interaction: Determinants of Binding Affinity and Receptor Selectivity

Binding affinity refers to the strength of the interaction between a ligand (the drug molecule) and its receptor. It is a critical determinant of a drug's potency. Several non-covalent interactions govern this affinity, including:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Ionic Bonds: These form between oppositely charged groups on the ligand and the receptor.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment, effectively "squeezing" the ligand into the receptor's binding pocket.

Receptor selectivity, the ability of a drug to bind preferentially to one type of receptor over others, is crucial for minimizing off-target side effects. Selectivity is achieved through subtle differences in the shape and chemical environment of the binding pockets of different receptors. A ligand that perfectly complements the unique features of its target receptor will exhibit high selectivity.

The Dance of Activation: Molecular Basis of Conformational Changes and Receptor Modulation

Upon ligand binding, a receptor often undergoes a conformational change, a shift in its three-dimensional shape. This change is the fundamental mechanism by which a signal is transduced across the cell membrane, ultimately leading to a physiological response. In the case of an antagonist like abaperidone, the binding event stabilizes an inactive conformation of the receptor, preventing its activation by the endogenous neurotransmitters, dopamine and serotonin. The specific way in which a ligand binds determines the nature and extent of this conformational change, thereby modulating the receptor's activity.

Targeting Dopamine: Structural Determinants of D2 Receptor Affinity and Antagonism

Abaperidone hydrochloride exhibits a potent antagonist activity at the dopamine D2 receptor, with a reported IC50 value of 17 nM. targetmol.commedchemexpress.com The structural features of abaperidone that contribute to this high affinity are rooted in its benzisoxazole and piperidine (B6355638) moieties, a common scaffold among many atypical antipsychotics.

Key structural determinants for D2 receptor affinity in benzisoxazole derivatives generally include:

The Benzisoxazole Ring: This bicyclic system is a crucial pharmacophoric element. The presence and position of substituents on this ring can significantly influence binding affinity. For instance, a fluorine atom at the 6-position of the benzisoxazole ring, as seen in many related compounds, is often associated with enhanced D2 receptor affinity.

The Piperidine Linker: The piperidine ring and the length of the alkyl chain connecting it to the benzisoxazole moiety are critical for optimal positioning within the D2 receptor binding pocket.

Modulating Serotonin: Structural Determinants of 5-HT2A Receptor Affinity and Antagonism

A hallmark of atypical antipsychotics is their high affinity for the serotonin 5-HT2A receptor, often exceeding their affinity for the D2 receptor. This compound follows this trend, demonstrating a potent 5-HT2A receptor antagonism with an IC50 of 6.2 nM. targetmol.commedchemexpress.com This dual antagonism is believed to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

The structural features governing 5-HT2A receptor affinity in benzisoxazole derivatives often overlap with those for D2 receptors, but with distinct requirements for optimal interaction. The key determinants include:

The Basic Nitrogen: The nitrogen atom in the piperidine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the 5-HT2A receptor.

Aromatic Moieties: The benzisoxazole ring and the terminal aromatic system engage in hydrophobic and aromatic-aromatic (π-π stacking) interactions with hydrophobic pockets within the receptor.

The Linker Chain: The length and flexibility of the linker between the benzisoxazole core and the terminal group are critical for spanning the distance between key interaction points within the 5-HT2A binding site.

A Family Affair: Comparative Structure-Activity Profiling with Benzisoxazole Derivatives

The benzisoxazole scaffold is a privileged structure in the development of antipsychotic agents. A comparative analysis of abaperidone with other well-known benzisoxazole derivatives, such as risperidone (B510) and paliperidone, provides valuable insights into the subtle structural modifications that fine-tune pharmacological activity.

CompoundD2 Receptor Affinity (IC50/Ki, nM)5-HT2A Receptor Affinity (IC50/Ki, nM)Key Structural Difference from Abaperidone
Abaperidone 176.2Terminal moiety is a 7-hydroxy-2-methyl-4H-chromen-4-one group.
Risperidone 3.1 - 5.90.16 - 4.8Terminal moiety is a pyrimidinone group.
Paliperidone (9-hydroxyrisperidone) 0.160.25A hydroxyl group is added to the pyrimidinone ring of risperidone.

Data compiled from various sources.

The data indicates that while all three compounds are potent antagonists at both D2 and 5-HT2A receptors, subtle changes in the terminal moiety lead to significant differences in affinity. The pyrimidinone group in risperidone and its hydroxylated metabolite, paliperidone, appears to confer slightly higher affinity for both receptors compared to the chromenone group of abaperidone. These differences in binding profiles can translate into variations in clinical efficacy and side-effect profiles. For instance, the high 5-HT2A to D2 affinity ratio is a key characteristic of atypical antipsychotics, and variations in this ratio among different benzisoxazole derivatives can influence their clinical properties.

Preclinical Pharmacological Characterization of Abaperidone Hydrochloride

In Vitro Receptor Binding and Functional Assays

Abaperidone (B1664760) hydrochloride exhibits a complex and mixed receptor binding profile within the central nervous system. bioworld.com In vitro studies have characterized its affinity for a range of neurotransmitter receptors. The compound demonstrates a notable antagonist activity at dopamine (B1211576) D2 receptors. bioworld.com Furthermore, it possesses a high affinity for dopamine D3 and alpha-1 (α1) adrenergic receptors. bioworld.com A distinguishing characteristic of Abaperidone's binding profile is its greater affinity for serotonin (B10506) 5-HT2 receptors as compared to its affinity for dopamine D2 receptors. bioworld.com

Interactive Data Table: Receptor Binding Profile of Abaperidone Hydrochloride

Receptor TargetAffinityIC50/Ki Value
Dopamine D2Antagonist activityData not available
Dopamine D3High affinityData not available
Serotonin 5-HT2Higher affinity than D2Data not available
Alpha-1 AdrenergicHigh affinityData not available

Note: Specific IC50/Ki values are not available in the reviewed literature.

Based on its receptor binding profile, this compound is characterized primarily as an antagonist. Cellular assays confirm its antagonist activity at dopamine D2 receptors. bioworld.com Its high affinity for 5-HT2 and α1-adrenergic receptors also suggests an antagonistic function at these sites, a common feature among atypical antipsychotic agents. The greater antagonistic potency at 5-HT2 receptors relative to D2 receptors is a key aspect of its preclinical profile. bioworld.com Detailed studies quantifying the agonistic or inverse agonistic properties of Abaperidone across the full panel of targeted receptors are not specified in the available documentation.

In Vitro Studies on Neurotransmitter Systems Modulation

This compound demonstrates a significant influence on serotonergic pathways, primarily through its high-affinity antagonism of 5-HT2 receptors. bioworld.com The finding that its affinity for 5-HT2 receptors is greater than for D2 receptors is a critical element of its preclinical profile, suggesting a potent modulation of the serotonin system. bioworld.com This characteristic is often associated with a reduced propensity for certain side effects and potential efficacy against a broader range of symptoms in psychotic disorders.

Preclinical Behavioral Pharmacology Studies in Animal Models

Preclinical behavioral pharmacology is fundamental in the development of new antipsychotic drugs. It relies on a variety of animal models designed to replicate specific aspects of psychosis and to predict therapeutic efficacy in humans. These models are crucial for understanding the neurobiological mechanisms of action of a test compound and for establishing its initial behavioral profile.

The initial exploration of antipsychotic-like behavioral effects involves a battery of tests in animals, typically rodents, that are sensitive to the actions of clinically effective antipsychotic drugs. These tests are designed to assess a compound's ability to modulate behaviors thought to be relevant to the symptoms of psychosis.

Commonly evaluated behavioral parameters include:

Locomotor Activity: Psychostimulants like amphetamine can induce hyperlocomotion in rodents, which is considered a model for the psychomotor agitation seen in psychosis. Potential antipsychotics are evaluated for their ability to reduce this hyperactivity.

Stereotyped Behaviors: Higher doses of dopamine agonists can induce stereotyped behaviors, such as repetitive sniffing, gnawing, or head movements. The inhibition of these behaviors is a classic indicator of dopamine receptor blockade, a key mechanism of many antipsychotics.

Conditioned Avoidance Response: This test assesses the ability of a compound to interfere with a learned avoidance response without impairing the ability to escape an aversive stimulus. This model has historically been a strong predictor of antipsychotic efficacy.

To further investigate antipsychotic potential, compounds are tested in pharmacological models that mimic specific symptoms of psychosis by using agents known to induce psychotic-like states in humans.

Climbing Behavior Inhibition: Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice. The ability of a test compound to inhibit this behavior is indicative of its potential to block dopamine D2 receptors, a primary target for antipsychotic drugs.

Phencyclidine (PCP)-induced Models: PCP, an NMDA receptor antagonist, produces a psychotic state in humans that includes both positive and negative symptoms, as well as cognitive deficits, closely resembling schizophrenia. nih.gov In rodents, PCP induces a range of behaviors relevant to schizophrenia, including hyperlocomotion, social withdrawal, and cognitive impairments. nih.gov The ability of a novel compound to reverse these PCP-induced deficits is considered a strong indicator of potential antipsychotic efficacy, particularly for atypical antipsychotics that may have a broader spectrum of action beyond dopamine D2 receptor blockade. nih.gov

The following table summarizes data from a representative study evaluating the effects of antipsychotics on PCP-induced behaviors.

Behavioral ParameterVehicle + PCPHaloperidol (B65202) + PCPAtypical Antipsychotic + PCP
Locomotor Activity IncreasedReducedReduced
Social Interaction DecreasedNo significant changeIncreased
Cognitive Function ImpairedNo significant changeImproved

This table represents hypothetical data based on typical outcomes in preclinical studies.

A crucial step in the preclinical evaluation of a new compound is to compare its behavioral profile with that of well-established antipsychotic drugs. These "reference compounds" typically include a first-generation (typical) antipsychotic, such as haloperidol, and a second-generation (atypical) antipsychotic, like risperidone (B510).

This comparative approach helps to:

Classify the new compound: Determine if its profile is more similar to typical or atypical antipsychotics.

Predict its therapeutic window: Assess the separation between doses that produce desired antipsychotic-like effects and those that cause unwanted side effects (e.g., catalepsy, a predictor of extrapyramidal symptoms).

Identify potential advantages: A novel compound might show efficacy in models where existing drugs are less effective or have a more favorable side-effect profile.

For instance, a study comparing risperidone and haloperidol in antagonizing amphetamine-induced behaviors showed that while both were effective, risperidone had a wider dose range over which it produced a "disinhibition" effect (reversal of stereotypy into hyperactivity) before causing significant motor suppression, suggesting a more favorable profile. nih.gov

The table below illustrates a comparative profile for different classes of antipsychotics in key preclinical models.

Preclinical ModelTypical Antipsychotic (e.g., Haloperidol)Atypical Antipsychotic (e.g., Risperidone)
Amphetamine-induced Hyperlocomotion Potent inhibitionPotent inhibition
PCP-induced Hyperlocomotion Less potent inhibitionPotent inhibition
Catalepsy Induction High liabilityLow liability

Development and Application of Cellular and Multicellular Models for Psychiatric Disorder Research

Recent advances in stem cell technology have revolutionized the way psychiatric disorders can be modeled in the laboratory, moving beyond animal models to study human neuronal cells directly.

Induced Pluripotent Stem Cells (iPSCs): These are cells derived from patients (e.g., from skin or blood) that are reprogrammed back into an embryonic-like pluripotent state. These iPSCs can then be differentiated into various types of brain cells, including neurons and astrocytes. nih.govnih.gov

Patient-Derived Cellular Models: By creating neurons from patients with psychiatric disorders like schizophrenia, researchers can study the underlying cellular and molecular abnormalities associated with the disease. nih.gov These "disease-in-a-dish" models allow for the investigation of neuronal development, synaptic function, and network activity in a patient-specific genetic context. nih.gov

Drug Screening: These cellular models provide a powerful platform for high-throughput screening of new compounds. Researchers can assess the ability of a drug to correct the pathological cellular phenotypes observed in patient-derived neurons, offering a more biologically relevant approach to drug discovery. nih.gov

Multicellular Models (Organoids): Further advancements have led to the development of 3D brain organoids, which are multicellular structures that mimic some of the complex organization and connectivity of the developing human brain. These models are being used to study the neurodevelopmental aspects of psychiatric disorders.

The application of these models in psychiatric research is still evolving but holds immense promise for identifying novel drug targets and for personalizing treatment strategies.

Advanced Research Avenues and Future Directions for Abaperidone Hydrochloride

Development of Novel Analogues and Derivatives with Enhanced Profiles

The quest for superior antipsychotic agents necessitates the continuous refinement of existing chemical scaffolds. For Abaperidone (B1664760) hydrochloride, the development of new analogues and derivatives is a primary focus, aiming to enhance therapeutic efficacy while minimizing adverse effects. This endeavor leverages sophisticated drug design and screening technologies to create molecules with optimized pharmacological properties.

Rational Drug Design Strategies for Improved Selectivity and Potency

Rational drug design provides a targeted approach to modifying molecular structures to achieve a desired biological effect. mit.edunih.gov For Abaperidone hydrochloride analogues, the goal is to improve selectivity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes implicated in psychosis, thereby enhancing potency and reducing off-target effects. Key strategies include:

Exploiting Protein Flexibility: Researchers can take advantage of differences in the flexibility of target receptors versus off-target receptors. By designing ligands that induce or require specific conformational changes in the target protein for binding, selectivity can be significantly increased. nih.gov

Optimizing Electrostatic Interactions: The charge distribution on a ligand can be fine-tuned to maximize favorable electrostatic interactions with the target receptor while creating unfavorable interactions with off-target sites. This can involve introducing or repositioning electronegative or electropositive groups to exploit differences in the electrostatic potential within the binding pockets of various receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies involve systematically modifying the chemical structure of this compound and assessing the impact on its biological activity. This iterative process helps identify the key molecular features responsible for its therapeutic action and provides a roadmap for designing more potent and selective analogues. wikipedia.org

Table 1: Rational Drug Design Strategies
StrategyPrincipleApplication to this compound
Structure-Based DesignUtilizes the 3D structure of target receptors (e.g., D2, 5-HT2A) to design complementary ligands.Design of analogues with improved fit and binding affinity for target receptors.
Ligand-Based DesignUses knowledge of other active molecules to model the target receptor's binding site.Development of pharmacophore models based on known antipsychotics to guide the synthesis of novel Abaperidone derivatives.
Electrostatic OptimizationModifies the charge distribution of the molecule to enhance interactions with the target and reduce off-target binding. nih.govFine-tuning electrostatic potential to improve selectivity for specific serotonin or dopamine receptor subtypes.

Application of High-Throughput Screening and Lead Optimization Technologies

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of chemical compounds to identify "hits"—molecules that show activity against a biological target. japsonline.comrjppd.org This technology is instrumental in discovering novel scaffolds that can be developed into this compound analogues.

The process begins with HTS, where large compound libraries are screened in automated assays. researchgate.net Hits identified in the initial screen undergo a confirmation process to ensure their activity is reproducible. wikipedia.org These confirmed hits then enter the "hit-to-lead" stage, where they undergo limited optimization to improve their potency and other properties, transforming them into "lead" compounds. wikipedia.org

Lead optimization is a more focused effort where the lead compounds are chemically modified to enhance their efficacy, selectivity, and pharmacokinetic properties. wikipedia.org This phase relies on a deep understanding of the structure-activity relationship to guide the synthesis of more drug-like molecules. wikipedia.org The use of robotics and miniaturization has made it possible to screen tens of thousands of compounds daily. japsonline.com

Table 2: High-Throughput Screening and Lead Optimization Workflow
PhaseObjectiveKey Technologies
High-Throughput Screening (HTS)Identify initial "hits" from large compound libraries. wikipedia.orgRobotics, automated liquid handlers, fluorescence resonance energy transfer (FRET), homogeneous time-resolved fluorescence (HTRF). japsonline.com
Hit ConfirmationVerify the activity and reproducibility of initial hits. wikipedia.orgDose-response curve analysis, secondary assays.
Hit-to-Lead (H2L)Perform limited optimization to identify promising lead compounds. wikipedia.orgAnalog synthesis, preliminary ADME testing.
Lead Optimization (LO)Extensively modify lead compounds to improve potency, selectivity, and pharmacokinetic profiles. wikipedia.orgStructure-based design, SAR studies, in vivo animal models.

Strategic Design and Synthesis of Diverse Chemical Libraries

The success of HTS campaigns depends heavily on the quality and diversity of the chemical libraries being screened. The strategic design and synthesis of these libraries are crucial for discovering novel analogues of this compound. Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules, forming a "combinatorial library". rjppd.org This approach allows chemists to systematically explore a wide range of chemical space around the core Abaperidone structure.

For instance, by modifying the piperidone moiety, which is a common feature in many bioactive compounds, new analogues can be created. researchgate.net Similarly, novel synthesis methods can be employed to generate analogues of related compounds like clozapine (B1669256), which can provide insights into structural modifications that might enhance the antipsychotic profile. nih.gov The synthesis of focused libraries, such as trisubstituted pyrrolidines, using a combination of flow and batch chemistry, demonstrates how innovative techniques can efficiently generate pharmaceutically relevant structures. nih.gov These libraries can be designed to contain drug-like molecules with favorable physicochemical properties, increasing the likelihood of identifying promising lead candidates.

Exploration of Polypharmacology and Off-Target Receptor Interactions

Polypharmacology is the concept that a single drug can interact with multiple targets, which can be both beneficial for efficacy and detrimental due to side effects. nih.govresearchgate.net For complex conditions like schizophrenia, targeting multiple pathways simultaneously may offer superior therapeutic outcomes compared to highly selective drugs. researchgate.net Future research on this compound will involve a detailed exploration of its polypharmacological profile.

Methodological Advancements in Preclinical Drug Evaluation

The translation of preclinical findings to clinical success is a major challenge in drug development. researchgate.net Advancements in preclinical evaluation methods are essential to improve the predictability of these early-stage studies.

Improvements in the Predictive Validity of Animal Models

Animal models are a cornerstone of preclinical research, but their ability to accurately predict efficacy and side effects in humans is often limited. scielo.br For antipsychotics, traditional models often rely on reversing behaviors induced by psychotomimetic drugs. scielo.br While these have been useful, there is a pressing need for models with better predictive validity, especially for the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current medications. nih.govresearchgate.net

Future research will focus on developing and utilizing animal models that better reflect the complex neurobiology of psychiatric disorders. researchgate.net This includes models that incorporate developmental and genetic factors relevant to the etiology of schizophrenia. nih.gov Key areas for improvement include:

Construct Validity: Ensuring the model mimics the underlying neurobiological mechanisms of the disease. researchgate.net

Face Validity: The extent to which the model's behavioral or symptomatic readouts resemble the human condition. researchgate.net

Predictive Validity: The ability of the model to accurately predict how a drug will perform in human clinical trials. This is considered the most crucial aspect for drug development. researchgate.net

Improving these models will involve incorporating cross-species translational measures and endophenotypes that are relevant to both the animal model and human patients. nih.gov For example, the catalepsy test in rodents has high predictive validity for extrapyramidal side effects in humans. scielo.br The development of more sophisticated models will provide a more rigorous and reliable platform for evaluating the therapeutic potential of new this compound analogues.

Integration of In Vitro and In Silico Models for Streamlined Early-Stage Assessment

In the early stages of drug discovery, the integration of in vitro and in silico models is crucial for a streamlined and efficient assessment of novel chemical entities like this compound. This dual approach allows for rapid screening, prediction of pharmacological activity, and optimization of lead compounds before they advance to more complex and resource-intensive preclinical testing. By combining computational predictions with laboratory-based assays, researchers can build a comprehensive initial profile of a compound's potential.

In vitro methods provide essential empirical data on the interaction between a compound and its biological targets. For a compound such as Abaperidone, which is characterized as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors, receptor binding assays are a cornerstone of early assessment. nih.gov These assays quantitatively determine the affinity of the compound for its target receptors, typically by measuring its ability to displace a radiolabeled ligand. merckmillipore.com This technique provides key data points, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are fundamental indicators of a drug's potency.

Complementing these laboratory techniques, in silico models leverage computational power to predict a compound's behavior and properties. jocpr.com These methods are essential for prioritizing candidates for synthesis and in vitro testing, thereby saving considerable time and resources. lkouniv.ac.in Key in silico approaches applicable to the assessment of this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org By analyzing how variations in molecular features (e.g., lipophilicity, electronic properties, steric factors) affect receptor affinity, QSAR can predict the potency of new, unsynthesized analogues. jocpr.comsrmist.edu.in This allows for the rational design of molecules with potentially improved activity.

Molecular Docking: This technique simulates the binding of a ligand (the drug molecule) to the three-dimensional structure of its target receptor. nih.govnih.gov For Abaperidone, docking studies involving models of the 5-HT2A and D2 receptors can predict the preferred binding orientation and estimate the binding energy. nih.govmdpi.com These simulations provide valuable insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that are critical for the compound's affinity and selectivity. ajchem-a.commdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For 5-HT2A and D2 antagonists, these models typically include features like aromatic rings, hydrogen bond acceptors, and a basic amine group at specific distances from one another. researchgate.netresearcherslinks.comnih.gov By screening virtual libraries of compounds against such a pharmacophore, researchers can identify novel molecular scaffolds that are likely to exhibit the desired antagonistic activity.

The synergy between these models is powerful. For instance, initial hits from a pharmacophore-based virtual screen can be further evaluated using molecular docking to refine binding poses and rank their potential affinity. The most promising candidates can then be synthesized and subjected to in vitro receptor binding assays to validate the computational predictions. This iterative cycle of computational prediction and experimental validation accelerates the discovery of lead compounds with optimized pharmacological profiles.

Modeling TechniqueDescriptionApplication in Early-Stage Assessment of this compound
In Vitro Receptor Binding Assays Measures the affinity of a compound for a specific receptor using competitive displacement of a radiolabeled ligand. merckmillipore.comQuantitatively determines the binding affinity (Ki/IC50) of Abaperidone for serotonin 5-HT2A and dopamine D2 receptors to confirm potency and selectivity. nih.gov
In Silico QSAR Modeling Develops mathematical equations that correlate the structural properties of compounds with their biological activities. wikipedia.orgsrmist.edu.inPredicts the receptor binding affinity of novel Abaperidone analogues based on their physicochemical properties, guiding lead optimization. jocpr.com
In Silico Molecular Docking Predicts the preferred orientation and binding energy of a ligand within the active site of a target protein. nih.govajchem-a.comVisualizes how Abaperidone fits into the binding pockets of 5-HT2A and D2 receptors, identifying key interactions responsible for its high affinity. nih.govmdpi.com
In Silico Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups necessary for biological activity at a specific target. researcherslinks.comnih.govScreens large chemical databases to find new compounds with different core structures that possess the key features required to antagonize 5-HT2A and D2 receptors. researchgate.net

Future Directions in Medicinal Chemistry and Drug Discovery for Neuropsychiatric Disorders

The development of this compound is rooted in the established "atypical antipsychotic" model, which primarily involves the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.gov While this approach has been successful, future medicinal chemistry efforts in neuropsychiatry are aimed at discovering novel mechanisms and refining existing ones to develop therapies with superior efficacy.

A significant future direction is the exploration of targets beyond the classic D2/5-HT2A profile. The limitations of current therapies highlight the need for new drugs that can address a wider range of symptoms. nih.gov Research is increasingly focused on compounds with more complex pharmacological profiles, often referred to as "polypharmacology." This involves intentionally designing molecules that interact with multiple targets implicated in the pathophysiology of neuropsychiatric disorders. For instance, incorporating agonism at the 5-HT1A receptor into a D2/5-HT2A antagonist scaffold is a strategy being explored to potentially enhance therapeutic outcomes. nih.gov The development of next-generation compounds may involve modulating other receptor systems, such as glutamate, acetylcholine, or histamine (B1213489) receptors, to achieve a more comprehensive therapeutic effect. mdpi.com

Another key avenue of research is the pursuit of greater receptor subtype selectivity. The dopamine and serotonin receptor families consist of multiple subtypes, each with distinct physiological roles. Lack of selectivity can lead to off-target effects. Future drug design will leverage advanced computational and structural biology techniques to create molecules that can differentiate between closely related receptor subtypes. For example, designing a D2 antagonist that avoids interaction with other dopamine receptor subtypes could refine its therapeutic action.

Computational chemistry will continue to be a driving force in this evolution. The integration of artificial intelligence and machine learning with traditional in silico methods like QSAR and molecular docking is enabling more accurate predictions of a molecule's activity, selectivity, and other critical properties. tandfonline.comresearchgate.net These advanced computational tools can analyze vast datasets to identify novel structure-activity relationships and design molecules with precisely tailored pharmacological profiles. By starting with a scaffold like that of Abaperidone, medicinal chemists can use these tools to explore chemical modifications that introduce desired activities at new targets while maintaining or enhancing affinity for the primary ones.

Ultimately, the goal is to move towards more personalized medicine. By developing a diverse portfolio of compounds with unique pharmacological profiles, it may become possible to match a patient's specific neurochemical imbalance with the most appropriate therapeutic agent. This requires a deeper understanding of the biological basis of different symptom domains and the development of biomarkers to guide treatment selection.

Future Research AvenueDescriptionPotential Impact on Drug Discovery
Exploration of Novel Targets (Polypharmacology) Designing single molecules that modulate multiple receptors beyond D2 and 5-HT2A, such as 5-HT1A, glutamate, or muscarinic receptors. nih.govnih.govDevelopment of agents with broader therapeutic efficacy.
Enhanced Receptor Subtype Selectivity Utilizing structural biology and computational chemistry to design compounds that selectively bind to specific receptor subtypes (e.g., D2 vs. D3).Creation of therapies with more precise mechanisms of action.
Advanced Computational and AI-Driven Design Employing machine learning and AI to analyze complex biological data, predict molecular properties, and guide the rational design of new chemical entities. tandfonline.comresearchgate.netAccelerated discovery and optimization of lead compounds with highly specific and desirable pharmacological profiles.
Biomarker-Guided Drug Development Identifying and validating biological markers that can predict treatment response or stratify patient populations.Facilitation of personalized medicine approaches by matching patients to the most effective treatments based on their neurobiology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Abaperidone hydrochloride
Reactant of Route 2
Reactant of Route 2
Abaperidone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.